molecular formula C14H18BrNO2 B13074589 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid CAS No. 1131594-57-4

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid

Cat. No.: B13074589
CAS No.: 1131594-57-4
M. Wt: 312.20 g/mol
InChI Key: SDKRWMZLUOGLKD-UHFFFAOYSA-N
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Description

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.20222 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the benzoic acid ring and a 4,4-dimethylpiperidin-1-yl group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid typically involves the bromination of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation Reactions: Products are oxidized benzoic acid derivatives.

    Reduction Reactions: The major product is 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Scientific Research Applications

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Dimethylpiperidin-1-yl)benzoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the piperidine ring.

    3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzamide: Contains an amide group instead of a carboxylic acid group.

Uniqueness

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is unique due to the presence of both the bromine atom and the 4,4-dimethylpiperidin-1-yl group. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

CAS No.

1131594-57-4

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

3-bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid

InChI

InChI=1S/C14H18BrNO2/c1-14(2)5-7-16(8-6-14)12-4-3-10(13(17)18)9-11(12)15/h3-4,9H,5-8H2,1-2H3,(H,17,18)

InChI Key

SDKRWMZLUOGLKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br)C

Origin of Product

United States

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